molecular formula C21H22N4O3 B11082694 N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide

N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide

Cat. No.: B11082694
M. Wt: 378.4 g/mol
InChI Key: JGGOYCTWLMERAE-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a morpholine ring and a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Phthalazine Moiety: This step may involve the reaction of the benzamide intermediate with a phthalazine derivative under specific conditions.

    Attachment of the Morpholine Ring: The final step could involve the reaction of the intermediate with morpholine, possibly under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-4-[4-(piperidin-4-yl)phthalazin-1-yl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(2-hydroxyethyl)-4-[4-(pyrrolidin-4-yl)phthalazin-1-yl]benzamide: Similar structure but with a pyrrolidine ring.

Uniqueness

N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-(4-morpholin-4-ylphthalazin-1-yl)benzamide

InChI

InChI=1S/C21H22N4O3/c26-12-9-22-21(27)16-7-5-15(6-8-16)19-17-3-1-2-4-18(17)20(24-23-19)25-10-13-28-14-11-25/h1-8,26H,9-14H2,(H,22,27)

InChI Key

JGGOYCTWLMERAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO

Origin of Product

United States

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